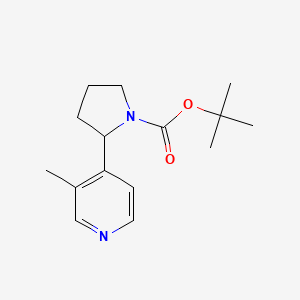![molecular formula C9H9BrN2S B15060610 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of a bromine atom at the second position and a dimethylamine group at the sixth position of the benzothiazole ring. This compound has a molecular formula of C9H9BrN2S and a molecular weight of 257.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine typically involves the bromination of N,N-dimethylbenzo[d]thiazol-6-amine. One common method includes the reaction of N,N-dimethylbenzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylbenzo[d]thiazol-6-amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is N,N-dimethylbenzo[d]thiazol-6-amine.
Applications De Recherche Scientifique
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Chloro-N,N-dimethylbenzo[d]thiazol-6-amine
- 2-Iodo-N,N-dimethylbenzo[d]thiazol-6-amine
- 2-Fluoro-N,N-dimethylbenzo[d]thiazol-6-amine
Comparison: 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H9BrN2S |
|---|---|
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
2-bromo-N,N-dimethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9BrN2S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3 |
Clé InChI |
FJRRDPNKTZOCKJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


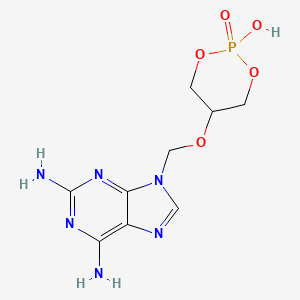

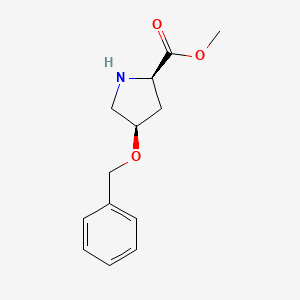
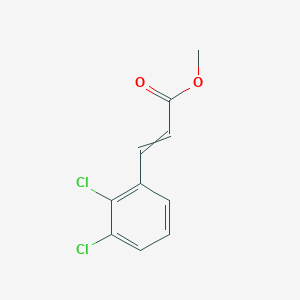
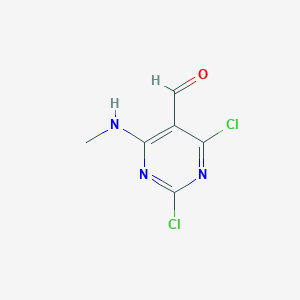
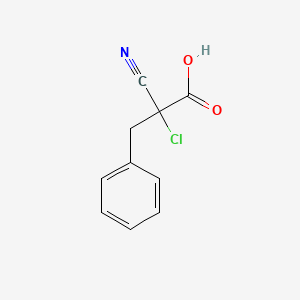
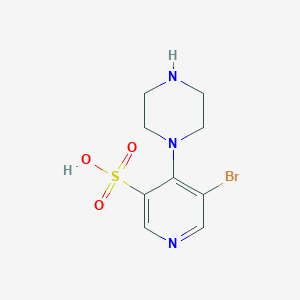
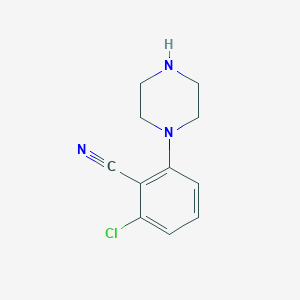



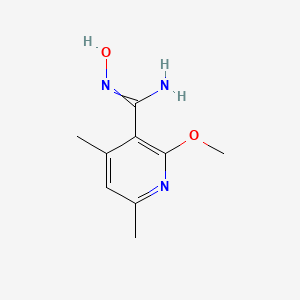
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
